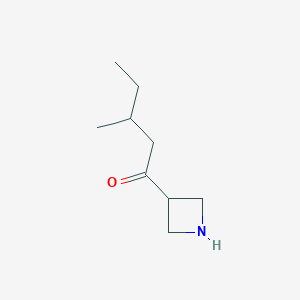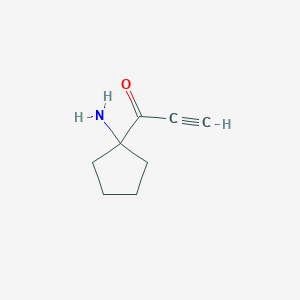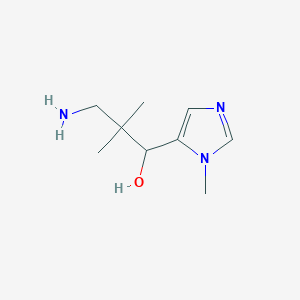![molecular formula C15H13NO4 B13173965 7-Cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13173965.png)
7-Cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-cyclopropyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid is a complex organic compound with the molecular formula C15H13NO4. It is primarily used in proteomics research and has a molecular weight of 271.27 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclopropyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid involves multiple steps. One common method includes the reaction of anthranilic acid derivatives under specific conditions . The detailed reaction conditions and steps are often proprietary and vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is typically produced in specialized chemical manufacturing facilities that adhere to stringent quality control measures to ensure consistency and purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-cyclopropyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds .
Wissenschaftliche Forschungsanwendungen
7-cyclopropyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid is used extensively in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in antibacterial drugs.
4-Hydroxy-2-quinolones: Commonly used in the synthesis of fused heterocycles.
Uniqueness
What sets 7-cyclopropyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid apart is its unique dioxinoquinoline structure, which provides distinct chemical properties and reactivity compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C15H13NO4 |
|---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
7-cyclopropyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C15H13NO4/c17-15(18)10-5-11(8-1-2-8)16-12-7-14-13(6-9(10)12)19-3-4-20-14/h5-8H,1-4H2,(H,17,18) |
InChI-Schlüssel |
XYDONHXQWRZVCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC3=CC4=C(C=C3C(=C2)C(=O)O)OCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)

![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)

![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)






